molecular formula C15H13ClO4 B6364752 2-Chloro-5-(2,5-dimethoxyphenyl)benzoic acid CAS No. 1183275-86-6

2-Chloro-5-(2,5-dimethoxyphenyl)benzoic acid

Cat. No.: B6364752
CAS No.: 1183275-86-6
M. Wt: 292.71 g/mol
InChI Key: HAMJPOOKIZZPQO-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-dimethoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group and two methoxy groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,5-dimethoxyphenyl)benzoic acid typically involves the reaction of 2,5-dimethoxybenzene with a chlorinating agent to introduce the chloro group. This is followed by a carboxylation reaction to form the benzoic acid moiety. Common reagents used in these reactions include thionyl chloride (SOCl2) for chlorination and carbon dioxide (CO2) for carboxylation. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane (DCM) or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,5-dimethoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2,5-dimethoxybenzoic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include quinones, reduced benzoic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(2,5-dimethoxyphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-dimethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxybenzoic acid: Similar structure but with only one methoxy group.

    2,5-Dimethoxybenzoic acid: Lacks the chloro group.

    2-Chloro-4-methoxybenzoic acid: Different position of the methoxy group.

Uniqueness

2-Chloro-5-(2,5-dimethoxyphenyl)benzoic acid is unique due to the specific arrangement of the chloro and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(2,5-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-10-4-6-14(20-2)11(8-10)9-3-5-13(16)12(7-9)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMJPOOKIZZPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681212
Record name 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183275-86-6
Record name 4-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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